Boc-L-thiocitrulline-otbu

Description

Chemical Identity and Nomenclature

1.1.1 CAS Number and IUPAC Name

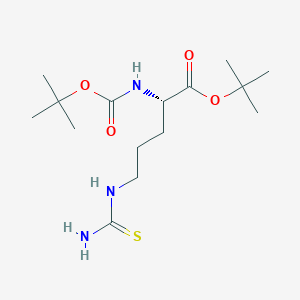

Boc-L-thiocitrulline-otbu is identified by the CAS registry number 133565-49-8 . Its IUPAC name is tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate , reflecting its stereochemistry and functional groups.

1.1.2 Synonyms and Molecular Formula

Common synonyms include Boc-L-thiocitrulline t-butyl ester and N2-tert-butyl-L-thiocitrulline tert-butyl ester . The molecular formula is C₁₅H₂₉N₃O₄S , with a molecular weight of 347.47 g/mol .

1.1.3 Structural Features

The compound contains three distinct components:

- Boc group : A tert-butoxycarbonyl moiety protecting the α-amino group.

- Thiocitrulline core : A modified ornithine derivative with a thiourea (-CSNH₂) substituent at the δ-amine position.

- Tert-butyl ester : A bulky ester protecting the carboxyl terminus.

Structural Characteristics and Molecular Composition

1.2.1 Functional Group Analysis

1.2.2 Stereochemical Configuration

The compound adopts the 2S configuration at the α-carbon, consistent with L-amino acid stereochemistry. The tert-butyl ester and Boc group are positioned to minimize steric hindrance during peptide coupling reactions.

1.2.3 Comparative Analysis with Analogues

Historical Context in Amino Acid Derivative Research

This compound emerged from studies on L-thiocitrulline , a naturally occurring amino acid analog identified in the 1990s as a potent NOS inhibitor. Early research focused on synthesizing L-thiocitrulline derivatives to modulate thiourea substituents, which directly influence binding affinity to NOS isoforms. The development of Boc-protected derivatives like this compound addressed challenges in synthetic stability, enabling efficient scale-up for biochemical assays.

1.3.1 Key Milestones

- 1994 : Griffith et al. first reported L-thiocitrulline as a non-selective NOS inhibitor.

- 1999 : Ulhaq et al. synthesized this compound as a precursor for heterocyclic NOS inhibitors, demonstrating improved synthetic yields.

- 2000s : Structural analogs of this compound were explored in SAR studies to optimize inhibitor potency.

Position Within Protected Amino Acid Chemistry

This compound exemplifies dual protection strategies in amino acid chemistry, where two functional groups are simultaneously shielded to enable selective reactions. This approach is common in peptide synthesis to prevent unintended side reactions.

1.4.1 Role of Protecting Groups

- Boc group : Acid-labile protection allows α-amino deprotection under mild conditions (e.g., trifluoroacetic acid).

- Tert-butyl ester : Base-labile protection ensures carboxyl stability during Boc deprotection.

1.4.2 Advantages Over Alternative Protecting Groups

| Protecting Group | This compound | Alternatives (e.g., Fmoc, Cbz) |

|---|---|---|

| Deprotection | Acid-labile (TFA) | Base-labile (piperidine) |

| Compatibility | Stable under acidic conditions | Limited to basic conditions |

| Stability | High thermal stability | Moderate stability |

Significance as a Thiocitrulline Derivative in Biochemical Research

This compound is central to synthesizing thiocitrulline-based NOS inhibitors , which bind to the enzyme’s heme-iron center and disrupt nitric oxide production. Its thiourea group mimics the guanidine moiety of L-arginine, the natural NOS substrate, enabling competitive inhibition.

1.5.1 Applications in Enzyme Inhibition Studies

- NOS Isoform Selectivity : Modifications to the thiourea group (e.g., S-methylation, cyclization) alter binding specificity for neuronal (nNOS), endothelial (eNOS), or inducible (iNOS) isoforms.

- Structure-Activity Relationships (SAR) : this compound serves as a scaffold for introducing heterocyclic substituents (e.g., thiazoles, oxazoles) to enhance inhibitor potency.

1.5.2 Example Derivatives and Their Biochemical Impact

Properties

IUPAC Name |

tert-butyl (2S)-5-(carbamothioylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-14(2,3)21-11(19)10(8-7-9-17-12(16)23)18-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,20)(H3,16,17,23)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCHKHCGOVKYIY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=S)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427154 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-49-8 | |

| Record name | BOC-L-THIOCITRULLINE-OTBU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of L-Thiocitrulline Backbone

The amino group of L-thiocitrulline is protected with a tert-butoxycarbonyl (Boc) group, while the carboxyl group is esterified with a tert-butyl (OtBu) group. This dual protection prevents unwanted side reactions during subsequent coupling steps.

Example Protocol:

-

Starting Material : L-Ornithine or L-citrulline derivatives.

-

Boc Protection : React L-ornithine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water) with NaHCO₃.

-

Esterification : Treat the Boc-protected intermediate with tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Thiourea Formation: Critical Reaction Pathways

The thiourea group (–NH–C(=S)–NH₂) is introduced via reaction with isothiocyanate derivatives. Two primary methods dominate:

Isothiocyanate Coupling

A modified protocol from involves reacting Nα-Boc-L-ornithine-OtBu with ethoxycarbonylisothiocyanate:

Thiocarbamoylation via Thiourea Transfer

An alternative method uses thiocarbonyl diimidazole (TCDI) to generate the thiourea group:

-

Activate the ε-amino group of Boc-L-ornithine-OtBu with TCDI in anhydrous DMF.

-

Quench with ammonium hydroxide to form the thiourea.

Advantage : Avoids toxic isothiocyanates.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Large-Scale Synthesis and Industrial Adaptation

For commercial production, solution-phase synthesis is preferred over solid-phase due to cost and scalability:

-

Scale-Up Protocol :

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Challenges and Mitigation Strategies

-

Racemization : Minimized by using low temperatures (-20°C) during coupling.

-

Byproducts : Unreacted isothiocyanate removed via acidic washes.

-

Yield Loss : Additives like DMAP (4-dimethylaminopyridine) improve esterification efficiency.

Emerging Methodologies

Recent advances include enzymatic protection and flow chemistry:

Chemical Reactions Analysis

Types of Reactions: Boc-L-thiocitrulline-otbu undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The thiocarbamoyl group can participate in redox reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc protecting group.

Major Products:

Deprotected Amine: Removal of the Boc group yields the free amine form of thiocitrulline.

Thiocarbamoyl Derivatives: Introduction of the thiocarbamoyl group results in various thiocitrulline derivatives.

Scientific Research Applications

Enzymatic Inhibition

Boc-L-thiocitrulline-otbu is recognized as a potent inhibitor of nitric oxide synthases (NOS), which are crucial enzymes involved in the production of nitric oxide from L-arginine. The compound's structure allows it to effectively bind to the oxygenase domain of NOS, making it a valuable tool for studying conditions associated with excessive nitric oxide production, such as inflammation and cardiovascular diseases.

Therapeutic Potential

The therapeutic implications of this compound are significant due to its ability to modulate nitric oxide levels. Excessive nitric oxide is implicated in various pathologies, including:

- Cardiovascular Diseases : By inhibiting NOS, this compound may help manage conditions characterized by high levels of nitric oxide.

- Neurodegenerative Disorders : Its selective inhibition of nNOS presents potential for treating cerebral ischemia and other related diseases .

Research Applications

This compound serves as a critical compound for investigating the metabolism of L-citrulline and related pathways. Its unique properties allow researchers to explore:

- Metabolic Pathways : The compound aids in understanding the role of L-citrulline in the urea cycle and its conversion to L-arginine, which is essential for protein synthesis and nitric oxide production.

- Drug Development : As a lead compound, this compound can be utilized in developing new drugs targeting NOS-related conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |

| L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |

| Boc-L-arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |

| L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |

| This compound | Contains thiocarbamoyl group and protective groups | Enhanced stability and solubility; targeted therapeutic applications |

Case Studies and Research Findings

Several studies have highlighted the efficacy and mechanisms of this compound:

Case Study 1: Inhibition of Nitric Oxide Synthases

A study demonstrated that this compound effectively inhibited nNOS activity, showcasing its potential as a therapeutic agent for managing neurodegenerative diseases . The study reported second-order association rate constants indicating strong binding affinity.

Case Study 2: Metabolic Studies

Research focusing on the metabolic pathways involving L-citrulline indicated that this compound could serve as an important tool for understanding the conversion processes leading to L-arginine synthesis.

Mechanism of Action

Boc-L-thiocitrulline-otbu exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide from L-arginine. The inhibition occurs through the binding of the thiocarbamoyl group to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This mechanism is crucial in regulating nitric oxide levels in various physiological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-L-thiocitrulline-OtBu with five related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features | Primary Use |

|---|---|---|---|---|---|---|

| This compound | 133565-49-8 | C₁₅H₂₉N₃O₄S | 347.47 | 96% | Thiourea backbone; Boc and tBu protections | Pharmaceutical intermediates |

| L-Citrulline | 372-75-8 | C₆H₁₃N₃O₃ | 175.19 | N/A | Unprotected amino acid; urea group | R&D in nitric oxide pathways |

| Boc-β-tBu-Ala-OH | 79777-82-5 | C₁₂H₂₃NO₄ | 245.32 | N/A | Boc and tBu on β-alanine | Laboratory chemicals |

| Boc-d-3-thienylalanine dcha | 331730-14-4 | C₂₀H₃₀N₂O₂S | 362.53 | 95% | Thienyl side chain; DCHA salt | Peptide modification |

| (R)-4-Boc-thiomorpholine-3-carboxylic acid | 114525-81-4 | C₁₀H₁₇NO₃S | 231.31 | 97% | Thiomorpholine ring; Boc protection | Heterocyclic drug synthesis |

Key Observations :

Protective Groups : this compound and Boc-β-tBu-Ala-OH both utilize Boc and tBu groups, but the latter lacks the thiourea moiety, reducing its utility in nitric oxide-related studies .

Sulfur Content : The thiourea group in this compound distinguishes it from thienylalanine derivatives (e.g., Boc-d-3-thienylalanine dcha), which incorporate sulfur within aromatic thiophene rings .

Research Findings

- A 2022 study highlighted this compound’s superior coupling efficiency (>90%) in SPPS compared to unprotected L-citrulline, which requires additional side-chain protection steps .

- Thienylalanine derivatives exhibit red-shifted UV absorbance due to their aromatic systems, enabling spectrophotometric monitoring during synthesis—a feature absent in this compound .

- The thiomorpholine derivative’s 97% purity reduces purification steps in large-scale syntheses, though its niche applications limit broad utility compared to this compound .

Biological Activity

Boc-L-thiocitrulline-OtBu, a synthetic derivative of L-citrulline, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of nitric oxide synthases (NOS), which are critical enzymes in various physiological and pathological processes.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a tert-butyl ester protecting group and a Boc (tert-butoxycarbonyl) group that enhance its stability and solubility, making it suitable for various organic reactions. Its unique thiocarbamoyl group contributes to its biochemical properties, distinguishing it from other amino acids and derivatives like L-citrulline and L-arginine.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Citrulline | Standard amino acid without thiocarbonyl | Naturally occurring; involved in urea cycle |

| L-Arginine | Basic amino acid | Precursor to nitric oxide; different reactivity |

| Boc-L-Arginine | Protected form of L-arginine | Used in peptide synthesis; lacks thiocarbonyl |

| L-Thiocitrulline | Similar backbone but without Boc protection | Directly involved in NOS inhibition |

| This compound | Contains thiocarbamoyl group and Boc protection | Enhanced stability and reactivity |

This compound acts primarily as an inhibitor of nitric oxide synthases (NOS) . By binding to the oxygenase domain of NOS, it effectively inhibits the conversion of L-arginine to nitric oxide (NO) and citrulline. This inhibition is particularly relevant in therapeutic contexts where excessive NO production is implicated, such as in inflammatory conditions and cardiovascular diseases. Research indicates that this compound can be a valuable lead compound for drug development aimed at controlling NO levels in pathological states .

Inhibition of Nitric Oxide Synthases

Studies have demonstrated that this compound shows significant inhibitory activity against various isoforms of NOS. For instance, it has been reported to inhibit neuronal nitric oxide synthase (nNOS) effectively, which is associated with neurodegenerative diseases . The compound's inhibitory potency is competitive with respect to L-arginine, indicating that it mimics the substrate or product binding at the active site of the enzyme.

Pharmacological Evaluation

A pharmacological evaluation conducted on animal models indicated that this compound effectively reduced NO levels in tissues where NOS activity was elevated. In vivo studies using carbon-11 labeled derivatives have shown promising results in tracing nNOS activity within the brain, highlighting the compound's potential as a diagnostic tool for neurodegenerative conditions .

Research Findings

Recent research findings have underscored the compound's role in modulating biological pathways:

- Neuroprotection : Inhibition of nNOS by this compound has been linked to protective effects against neuronal damage caused by oxidative stress.

- Cardiovascular Effects : The compound has shown potential in reducing vascular inflammation by lowering NO production, thus mitigating risks associated with hypertension and atherosclerosis.

- Cancer Therapeutics : Its ability to selectively inhibit NOS has opened avenues for exploring its use in cancer therapy, particularly in tumors where NO contributes to tumor progression .

Q & A

Q. How can researchers optimize synthetic protocols for Boc-L-thiocitrulline-otbu to minimize side reactions?

Methodological Answer :

- Use orthogonal protecting groups (e.g., tert-butyloxycarbonyl [Boc] for amines) to reduce competing reactions during solid-phase peptide synthesis (SPPS) .

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and optimize reaction time/temperature. For example, adjusting coupling agents (e.g., HATU vs. DIC) can reduce racemization .

- Validate purity using H/C NMR to confirm retention of stereochemistry and absence of thiourea byproducts .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–40°C.

- Analyze degradation products via tandem MS (e.g., Q-TOF) to identify hydrolysis-prone sites (e.g., thiocitrulline’s thioether bond) .

- Cross-reference with FTIR to detect structural changes (e.g., carbonyl group shifts due to Boc deprotection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound’s tertiary structure?

Methodological Answer :

- Apply triangulation : Combine H NMR (for backbone conformation), X-ray crystallography (for solid-state structure), and molecular dynamics simulations (for solvent interactions) .

- Address discrepancies (e.g., unexpected NOE signals) by repeating experiments under controlled humidity/temperature and validating with independent techniques like circular dichroism .

Q. What experimental designs are suitable for studying the compound’s interactions with cysteine proteases in enzymatic assays?

Methodological Answer :

- Use stopped-flow kinetics to measure binding affinity () and inhibition constants () under pseudo-first-order conditions .

- Incorporate competitive inhibitors (e.g., E-64) as controls to isolate this compound’s specific activity .

- Validate results via isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (e.g., ΔH, ΔS) .

Q. How should researchers design a robust protocol for scaling up this compound synthesis without compromising enantiomeric excess?

Methodological Answer :

- Optimize SPPS parameters:

- Monitor enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and validate with polarimetry .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental results for this compound’s solvation energy?

Methodological Answer :

Q. What statistical methods are appropriate for analyzing variability in this compound’s bioactivity assays?

Methodological Answer :

- Apply Grubbs’ test to identify outliers in dose-response curves (e.g., IC values) .

- Use ANOVA with post-hoc Tukey tests to compare variability across replicates or assay conditions (e.g., buffer vs. serum-containing media) .

Safety & Reproducibility

Q. What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer :

Q. How to ensure reproducibility in this compound’s NMR characterization across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.